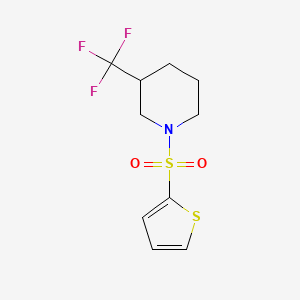

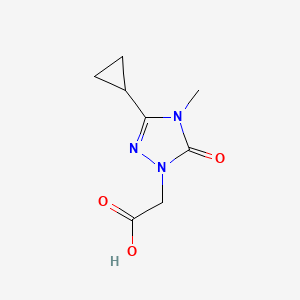

![molecular formula C8H11ClN2O2 B2997807 1-[2-(2-Chloroethoxy)ethyl]-1,2-dihydropyrimidin-2-one CAS No. 1271675-87-6](/img/structure/B2997807.png)

1-[2-(2-Chloroethoxy)ethyl]-1,2-dihydropyrimidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[2-(2-Chloroethoxy)ethyl]-1,2-dihydropyrimidin-2-one” is a chemical compound with a molecular weight of 202.64 . It is also known as Ethane, 1,2-bis(2-chloroethoxy)- .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Bis [2- (2-chloroethoxy)ethyl] ether was used in the preparation of a series of para - (1,1,3,3-tetramethylbutyl)-phenoxypoly (ethoxy)ethanols . Another example is the preparation of high-purity 1- [2- (2-hydroxyethoxy)ethyl]piperazine, which involves reacting piperazine and piperazine dihydrochloride in a solvent to prepare piperazine monohydrochloride, and then reacting the piperazine monohydrochloride and 2- (2-chloroethoxy)ethanol in a solvent .Molecular Structure Analysis

The molecular structure of “1-[2-(2-Chloroethoxy)ethyl]-1,2-dihydropyrimidin-2-one” can be represented by the IUPAC Standard InChI: InChI=1S/C8H11ClN2O2/c9-2-6-13-7-5-11-4-1-3-10-8 (11)12/h1,3-4H,2,5-7H2 .Scientific Research Applications

Oligonucleotide Synthesis

1-[2-(2-Chloroethoxy)ethyl]-1,2-dihydropyrimidin-2-one has been utilized in the synthesis of oligoribonucleotides. The 1-(2-chloroethoxy)ethyl (Cee) group offers stability under acidic conditions required to remove 5′-protecting groups in oligonucleotide synthesis, demonstrating cleavage under conditions similar to those of the tetrahydropyranyl (Thp) in the pH range of 2–3 (Yamakage, Sakatsume, Furuyama, & Takaku, 1989).

Synthesis of Dihydropyrimidine Derivatives

This compound is also involved in the Biginelli reaction, a notable method for synthesizing dihydropyrimidine derivatives. These derivatives are of interest due to their potential as drug discovery building blocks, possessing two functional groups with orthogonal reactivity (Ryabukhin et al., 2010). Further, the Biginelli dihydropyrimidine synthesis has been highlighted for its utility in solid-phase synthesis, combinatorial chemistry, and natural product synthesis, emphasizing its significant role in medicinal chemistry and drug development (Kappe, 2000).

Ionic Liquid Promoted Synthesis

Research demonstrates the synthesis of 3,4-dihydropyrimidin-2-(1H)-ones using ionic liquids under ultrasound irradiation, showcasing an innovative, efficient, and eco-friendly approach to synthesizing these compounds at ambient temperatures (Gholap et al., 2004).

Transformation into Tricyclic Compounds

The transformation of tetrahydropyrimidinones into novel tricyclic bis-diazepinones under strong base conditions illustrates the versatility of these compounds in generating complex molecular structures, potentially useful in various pharmacological applications (Shutalev, Cheshkov, & Fesenko, 2010).

Antimicrobial Activity

Furthermore, the synthesis of 2-heterocyclic perimidines and their evaluation for antimicrobial activity exemplify the pharmaceutical relevance of dihydropyrimidine derivatives, indicating their potential in addressing microbial resistance (Farghaly, Abdallah, & Muhammad, 2015).

properties

IUPAC Name |

1-[2-(2-chloroethoxy)ethyl]pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2/c9-2-6-13-7-5-11-4-1-3-10-8(11)12/h1,3-4H,2,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVRZNWCJNWHBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1)CCOCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

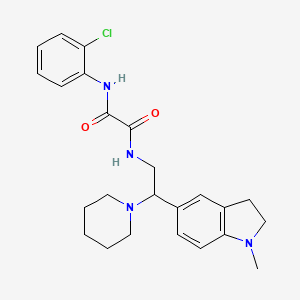

![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2997735.png)

![4-[(3-chloro-4-methoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione](/img/structure/B2997737.png)

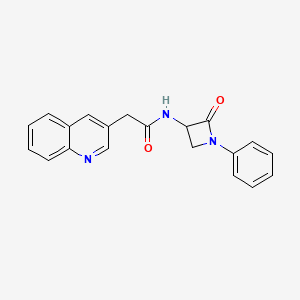

![3-benzyl-5-methyl-7-(morpholine-4-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2997740.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2997742.png)

![2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B2997743.png)

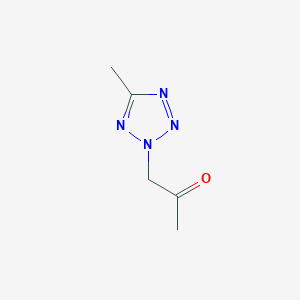

![2-Methyl-5-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2997747.png)